molecular formula C17H25FN2O2 B2582370 Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 1781100-51-3

Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate

Cat. No. B2582370
CAS RN: 1781100-51-3
M. Wt: 308.397
InChI Key: ZOMJFZGZALNVFY-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate” is a chemical compound with the CAS number 887583-57-5 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is “tert-butyl 4-(2-fluoroanilino)-1-piperidinecarboxylate” and its InChI code is "1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.37 . It is a powder in physical form and is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Studies have detailed the synthesis and characterization of structurally similar compounds, underscoring their importance as intermediates in the production of biologically active molecules or for further chemical modifications. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate illustrate the process of creating complex molecules for further biological evaluation (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015). This study not only provides a methodological framework for synthesizing similar compounds but also emphasizes the role of structural analysis in understanding molecular interactions.

Biological Activity

Research into the biological activity of related compounds has shown a range of effects, from moderate anthelmintic to poor antibacterial activities. The aforementioned study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its potential in anthelmintic applications, although with limited efficacy against bacteria. Such findings are crucial for guiding future drug discovery efforts and for the design of compounds with enhanced biological activities.

Material Science and Corrosion Inhibition

Further applications extend into material science, where compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive properties. A study demonstrated the compound's efficacy in protecting carbon steel in a corrosive environment, highlighting its potential as a corrosion inhibitor for industrial applications (Praveen et al., 2021). This research underscores the versatility of such compounds beyond biological realms, opening pathways to their use in protecting materials from degradation.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound is a precursor that can be used for the manufacture of fentanyl and its analogues . Given the opioid crisis in North America, there is a significant focus on controlling the use of such precursors . The compound has been placed under international control, which allows governments to seize illicit shipments of these chemicals . This also enables governments to take stronger measures to prevent their diversion from licit industry and collaborate more closely across international borders .

Mechanism of Action

Target of Action

Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is used to treat severe pain. The primary target of fentanyl, and by extension this compound, is the mu-opioid receptor in the central nervous system .

Mode of Action

Upon administration, this compound, as a precursor to fentanyl, is believed to be metabolized into its active form. This active form then binds to the mu-opioid receptors in the brain. This binding inhibits the transmission of pain signals, thereby providing analgesic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in pain perception and response. By binding to the mu-opioid receptors, it inhibits the release of nociceptive neurotransmitters, thus altering the pain pathway .

Pharmacokinetics

It is known that fentanyl, the compound it is used to manufacture, is rapidly absorbed and distributed in the body, and it has a high lipid solubility which contributes to its potent analgesic effect .

Result of Action

The result of the action of this compound is the potent analgesic effect observed with fentanyl. This is due to the inhibition of pain signal transmission resulting from the binding of the active metabolite to the mu-opioid receptors .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of other drugs, the pH level of the body, and the individual’s metabolic rate can all affect the efficacy and stability of this compound . Furthermore, it’s worth noting that this compound is now under international control due to its use in the illicit manufacture of fentanyl .

properties

IUPAC Name

tert-butyl 4-[amino-(2-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15(19)13-6-4-5-7-14(13)18/h4-7,12,15H,8-11,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMJFZGZALNVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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